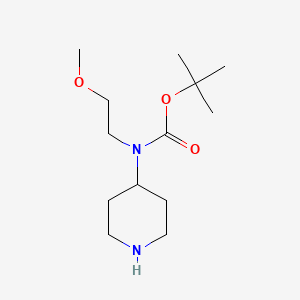
tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate
Overview
Description
Tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 229.33 g/mol
- Purity : >95% (commercially available)
The compound features a tert-butyl group, a methoxyethyl chain, and a piperidine moiety, which contribute to its pharmacological properties.
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been studied for its potential effects on:
- Neurotransmitter Modulation : The piperidine structure may influence neurotransmitter pathways, potentially acting as a modulator in central nervous system disorders.
- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various pathogens. Below is a summary of key findings:
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Research indicates:
- Animal Models : In rodent models, the compound demonstrated significant neuroprotective effects in models of neurodegeneration.
- Dosage and Administration : Optimal doses ranged from 5 to 20 mg/kg body weight, with observed improvements in behavioral assays related to anxiety and memory.
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to:
- Reduced amyloid-beta plaque formation.
- Improved cognitive function as measured by maze tests.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of the compound against multi-drug resistant bacteria, it was found that:
- The compound significantly reduced bacterial load in infected wounds.
- No adverse effects were reported, indicating good tolerability.
Properties
IUPAC Name |
tert-butyl N-(2-methoxyethyl)-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15(9-10-17-4)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHLMZKMISILOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















